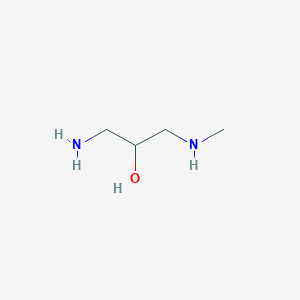![molecular formula C23H15N3O2S2 B2638643 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 361172-91-0](/img/structure/B2638643.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole moiety, a thiazole ring, and a phenoxybenzamide group, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides. These intermediates can then be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .
Analyse Chemischer Reaktionen
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .
Wissenschaftliche Forschungsanwendungen
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its anti-inflammatory and anti-tubercular properties. In medicine, it has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, molecular docking studies have revealed that the compound can interact with other protein receptors, further elucidating its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide can be compared with other benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides and N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides. These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical properties. For instance, the presence of a methoxy group at the sixth position in the benzothiazole ring can enhance the anti-inflammatory activity of the compound .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(16-10-4-6-12-19(16)28-15-8-2-1-3-9-15)26-23-25-18(14-29-23)22-24-17-11-5-7-13-20(17)30-22/h1-14H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWVNZDOLBGXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-9-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-8,8-dioxo-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B2638565.png)
![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2638568.png)
![2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B2638569.png)
![8-(sec-butyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638574.png)
![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2638575.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)
![(2E)-4-(dimethylamino)-N-{[2-methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl}but-2-enamide](/img/structure/B2638578.png)
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)
![Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2638582.png)
